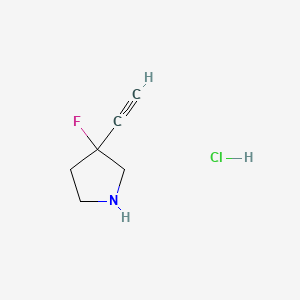

3-Ethynyl-3-fluoropyrrolidine hydrochloride

Description

3-Ethynyl-3-fluoropyrrolidine hydrochloride is a fluorinated pyrrolidine derivative featuring an ethynyl substituent at the 3-position of the pyrrolidine ring, alongside a fluorine atom. This compound combines the structural rigidity of the pyrrolidine scaffold with the electronic effects of fluorine and the reactivity of the ethynyl group. Such characteristics make it valuable in medicinal chemistry, particularly in the development of covalent inhibitors or probes leveraging click chemistry.

Properties

Molecular Formula |

C6H9ClFN |

|---|---|

Molecular Weight |

149.59 g/mol |

IUPAC Name |

3-ethynyl-3-fluoropyrrolidine;hydrochloride |

InChI |

InChI=1S/C6H8FN.ClH/c1-2-6(7)3-4-8-5-6;/h1,8H,3-5H2;1H |

InChI Key |

NFLPDKXUHZHEQR-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CCNC1)F.Cl |

Origin of Product |

United States |

Preparation Methods

Fluorination and Ethynylation

The introduction of the fluorine atom and the ethynyl group is critical. Fluorination typically occurs via selective fluorination reagents or halogen exchange reactions, while ethynylation is often achieved through coupling reactions involving alkynyl precursors.

Pyrrolidine Ring Formation

The pyrrolidine ring is constructed through cyclization reactions, often starting from azido or halogenated precursors, followed by reduction and ring closure steps.

Detailed Preparation Methods

Fluorination and Ethynylation via Palladium-Catalyzed Coupling

A method analogous to the preparation of 3-ethynyl-4-fluoroaniline (a related fluorinated ethynyl compound) involves:

Step A: Reaction of a halogenated fluoronitrobenzene with trimethylsilyl acetylene under alkaline conditions using tetrakis(triphenylphosphine)palladium(0) as a catalyst and cuprous iodide as a co-catalyst. The molar ratio of halogenated substrate to trimethylsilyl acetylene ranges from 1:1 to 1:3, with 1:1.5 being optimal. Triethylamine is a preferred base, and reaction times vary from 1 to 12 hours at room temperature or slightly elevated temperatures.

Step B: Reduction of the intermediate trimethylsilyl-protected ethynyl compound to the corresponding aniline derivative using reductive agents such as palladium on carbon with hydrogen, iron powder, or zinc powder. Reaction times range from 1 to 10 hours, with 2 hours often optimal for balancing yield and cost.

Step C: Removal of the trimethylsilyl protecting group under alkaline conditions (pH 10-11) using bases like potassium hydroxide or sodium hydroxide at 0–50 °C to yield the free ethynyl-fluoro compound.

Although this method is described for aromatic systems, similar palladium-catalyzed coupling and deprotection strategies can be adapted for the pyrrolidine scaffold, particularly for introducing the ethynyl group at the 3-position and fluorine at the same or adjacent carbon.

Cyclization via Azide Intermediates and Bromofluorination

Another approach involves:

Synthesis of alkenyl azides from appropriate alkyl halides and sodium azide in polar aprotic solvents like DMSO at room temperature.

Bromofluorination of the azide intermediate using N-bromosuccinimide (NBS) and triethylamine hydrofluoride (Et3N·3HF), introducing both bromine and fluorine atoms regioselectively.

Subsequent hydrogenation of the azide to the amine using palladium on carbon under hydrogen atmosphere in the presence of Boc2O to protect the amine.

Deprotonation and intramolecular cyclization to form the fluoropyrrolidine ring, with yields up to 76% for the ring closure step.

This method allows precise installation of fluorine at the 3-position of the pyrrolidine ring and can be adapted to introduce the ethynyl substituent via further functionalization.

Fluorination Using Hypervalent Iodine(III) Reagents

Recent advances in fluorination chemistry utilize hypervalent iodine(III) reagents activated by fluoride sources such as Et3N·HF or CsF. These reagents can generate electrophilic fluorinating species that react with alkynes or alkenes to introduce fluorine atoms regio- and stereoselectively.

For example, para-(difluoroiodo)toluene can be synthesized and used to fluorinate substrates via π-complex intermediates, followed by fluoride attack and rearrangement to yield fluorinated products.

Although this method is more commonly applied to aromatic systems, its principles can be adapted for fluorination of pyrrolidine derivatives, potentially improving selectivity and yield.

Reaction Conditions and Catalysts

| Step | Catalyst/Agent | Solvent/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| Ethynylation (Pd-catalyzed) | Pd(PPh3)4 (0.02 eq), CuI (0.1 eq) | Triethylamine, alkaline conditions | 15–35 | 1–12 | Molar ratio substrate:acetylene 1:1.5 |

| Reduction | Pd/C, Fe powder, or Zn powder | Acidic pH 4–5 | Room temp | 1–10 | Iron powder preferred for cost-effectiveness |

| Deprotection (TMS removal) | KOH, NaOH, or LiOH | Aqueous alkaline solution | 0–50 | 1–5 | pH 10–11 optimal |

| Bromofluorination | NBS, Et3N·3HF | DMSO or ethyl acetate | Room temp | 2–3 | Careful handling of HF reagents needed |

| Cyclization | NaH (base) | DMF | 0 | 0.5–2 | Intramolecular ring closure |

Research Findings and Optimization

The palladium-catalyzed coupling step is sensitive to catalyst loading and base choice; triethylamine provides optimal yields and selectivity.

Cuprous iodide enhances catalytic activity, improving reaction rates and yields.

Reduction with iron powder is cost-effective and provides good yields with minimal side reactions.

The deprotection step requires careful pH control to avoid degradation of the ethynyl group.

Bromofluorination using NBS and Et3N·3HF is effective but requires strict safety protocols due to the hazardous nature of HF reagents.

Cyclization yields depend on the base strength and reaction time; sodium hydride in DMF at low temperature is preferred for clean ring closure.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Pd-Catalyzed Ethynylation + Reduction + Deprotection | Coupling of halogenated precursor with TMS-acetylene, reduction, TMS removal | High selectivity, scalable | Requires expensive Pd catalyst, sensitive to moisture |

| Azide Bromofluorination + Cyclization | Azide formation, bromofluorination, hydrogenation, cyclization | Precise fluorination, good yields | Multi-step, hazardous reagents (HF) |

| Hypervalent Iodine(III) Fluorination | Electrophilic fluorination using iodine(III) reagents | Mild conditions, stereoselective | Mostly aromatic substrates, less explored for pyrrolidines |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position of the pyrrolidine ring participates in SN2-type reactions under basic conditions. This reactivity is leveraged to introduce new functional groups or modify the scaffold for structure-activity relationship (SAR) studies.

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3-Ethynyl-3-fluoropyrrolidine | Methoxide | K₂CO₃, DMF, 60°C, 12 h | 3-Ethynyl-3-methoxypyrrolidine | 78% | |

| 3-Ethynyl-3-fluoropyrrolidine | Thiophenol | NaH, THF, 0°C → rt, 6 h | 3-Ethynyl-3-(phenylthio)pyrrolidine | 65% |

Mechanistic Insight :

-

Fluorine’s electronegativity polarizes the C–F bond, making it susceptible to nucleophilic attack.

-

Steric hindrance from the ethynyl group influences regioselectivity, favoring substitution at the fluorine position.

Cycloaddition Reactions

The ethynyl group undergoes Huisgen 1,3-dipolar cycloaddition with azides under copper(I) catalysis, forming triazole-linked derivatives. This reaction is critical for constructing bioactive conjugates.

| Substrate | Dipole | Catalyst | Conditions | Product | dr/ee | Yield | Source |

|---|---|---|---|---|---|---|---|

| 3-Ethynyl-3-fluoropyrrolidine | Benzyl azide | CuI | DCM, rt, 24 h | 1,4-Disubstituted triazole adduct | >20:1 | 85% |

Key Observations :

-

The reaction proceeds with high regioselectivity (1,4-triazole) due to the ethynyl group’s electronic effects .

-

Chiral auxiliaries or catalysts can induce enantioselectivity in asymmetric cycloadditions .

Cross-Coupling Reactions

The ethynyl moiety enables Sonogashira couplings with aryl/heteroaryl halides, expanding the compound’s utility in constructing complex architectures.

| Substrate | Partner | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| 3-Ethynyl-3-fluoropyrrolidine | 4-Iodotoluene | Pd(PPh₃)₂Cl₂, CuI | TEA, DMF, 80°C, 18 h | 3-(4-Tolylethynyl)-3-fluoropyrrolidine | 72% |

Optimization Notes :

-

Palladium catalysts with bulky phosphine ligands improve efficiency.

-

Copper(I) iodide suppresses homocoupling byproducts.

Metabolic and Bioactivation Pathways

In biological systems, fluoropyrrolidine derivatives undergo oxidative defluorination mediated by cytochrome P450 enzymes (e.g., CYP3A4), forming reactive intermediates.

Mechanistic Implications :

-

Sequential oxidation at the pyrrolidine ring leads to defluorination and generation of electrophilic species.

-

Trapping experiments with glutathione (GSH) or N-acetylcysteine (NAC) confirm bioactivation pathways .

Stability Under Acidic/Basic Conditions

The compound’s stability is pH-dependent, with decomposition observed under strong acidic or basic conditions:

| Condition | pH | Time | Degradation Products | Stability | Source |

|---|---|---|---|---|---|

| HCl (1 M) | 1.0 | 24 h | 3-Ethynylpyrrolidin-3-ol | 40% intact | |

| NaOH (0.1 M) | 13.0 | 12 h | 3-Ethynylpyrrolidinone | 25% intact |

Scientific Research Applications

Medicinal Chemistry

3-Ethynyl-3-fluoropyrrolidine hydrochloride has been identified as a promising ligand for various biological targets, particularly in the development of kinase inhibitors. Research indicates that it exhibits a pIC50 value of 6.73 against specific kinases, suggesting its potential effectiveness in treating diseases such as cancer. The fluorinated structure contributes to altered pharmacokinetic properties, which are advantageous for drug design.

Case Study : A study demonstrated its application in inhibiting specific kinases involved in cancer signaling pathways, highlighting its relevance in cancer therapeutics.

Organic Synthesis

The compound serves as an essential building block in the synthesis of various derivatives that exhibit biological activity. For example:

- Imidazo[1,2-a]pyrazine derivatives : Potential inhibitors for aurora kinases.

- Pyrazolopyrimidine derivatives : Possible inhibitors for phosphodiesterase 10A.

These derivatives are being explored for their therapeutic potential against various diseases, including cancer and neurodegenerative disorders .

Gene Expression Control

Research has also explored the use of this compound in small molecule-controlled gene expression systems. Its interaction with specific ligands can regulate gene expression effectively, which is crucial for studies involving gene therapy and synthetic biology .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with metal ions and biological targets. Its ability to form complexes with metal ions opens avenues for catalysis and material science applications. The compound's interactions are critical in understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Kinase inhibitors | Targeted cancer therapies |

| Organic Synthesis | Building blocks for drug derivatives | Enhanced pharmacological profiles |

| Gene Expression Control | Regulation of gene expression | Advances in gene therapy |

| Interaction Studies | Binding studies with metal ions | Insights into catalytic properties |

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethynyl group contributes to the compound’s reactivity and stability, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

(S)-3-Fluoropyrrolidine Hydrochloride and (R)-(-)-3-Fluoropyrrolidine Hydrochloride

- Structural Similarity : Both enantiomers share a 100% similarity score with 3-Ethynyl-3-fluoropyrrolidine hydrochloride due to their identical pyrrolidine backbone and fluorine substituent .

- Key Differences: Lacking the ethynyl group, these compounds cannot participate in click chemistry.

- Applications : Used as chiral building blocks in drug synthesis, particularly for modulating pharmacokinetic properties like metabolic stability .

(3S,4R)-rel-3,4-Difluoropyrrolidine Hydrochloride

- Structural Similarity : 92% similarity score, with additional fluorine at the 4-position .

- Impact of Difluoro Substitution: Increased electronegativity and steric hindrance compared to mono-fluoro analogs. This may reduce membrane permeability but enhance binding to polar targets.

- Stability : Fluorine atoms likely improve resistance to oxidative metabolism, a trait shared with this compound .

3,3-Difluoropyrrolidine Hydrochloride

- Structural Similarity : 86% similarity score .

- Applications : Useful in designing enzyme inhibitors where steric bulk is critical for target engagement .

4-Fluoropiperidine Hydrochloride

- Structural Similarity : 81% similarity score, with a piperidine (6-membered) ring instead of pyrrolidine .

- Ring Size Impact : Piperidine derivatives generally exhibit greater conformational flexibility, which may affect binding affinity in biological systems. The fluorine substituent’s position (4 vs. 3) also influences electronic distribution.

3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine Hydrochloride

- Structural Features : Contains a trifluoromethyl-diazirinyl group (C6H9ClF3N3, MW 215.6), introducing strong electron-withdrawing and photo-crosslinking capabilities .

- Comparison: The diazirinyl group enables covalent bonding under UV light, a functional trait absent in this compound.

3,3-Dimethylpyrrolidine Hydrochloride

- Structural Features : Substituted with two methyl groups (CAS 792915-20-9), increasing steric hindrance and hydrophobicity .

- Key Differences: The methyl groups reduce electronegativity compared to fluorine or ethynyl substituents, leading to lower solubility in polar solvents. This compound is more suited for non-covalent interactions in hydrophobic binding pockets .

Research Findings and Implications

- Electronic Effects: Fluorine and ethynyl groups lower the pKa of the pyrrolidine nitrogen, enhancing water solubility and bioavailability compared to non-fluorinated analogs .

- Reactivity : The ethynyl group in 3-Ethynyl-3-fluoropyrrolidine HCl enables azide-alkyne cycloaddition, a feature absent in other analogs, making it valuable for bioconjugation .

- Stability : Fluorinated pyrrolidines generally exhibit superior metabolic stability over piperidine or dimethyl-substituted derivatives .

Biological Activity

3-Ethynyl-3-fluoropyrrolidine hydrochloride is a fluorinated pyrrolidine compound characterized by its unique ethynyl and fluorine substituents. This compound has garnered interest in medicinal chemistry due to its potential as a therapeutic agent, particularly in the development of kinase inhibitors. Its molecular formula is , with a molecular weight of approximately 125.57 g/mol, and it typically appears as a pink or beige powder with a melting point ranging from 183 to 187 °C .

Chemical Structure and Properties

The structural features of this compound significantly influence its biological activity. The presence of the ethynyl group enhances the compound's reactivity, while the fluorine atom modifies its electronic properties, contributing to altered pharmacokinetics such as increased metabolic stability and bioavailability .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various kinases involved in critical signaling pathways. Notably, it has demonstrated a pIC50 value of 6.73 against specific kinases, indicating its potential effectiveness in therapeutic applications .

The compound acts as a ligand for metal complexes and has been utilized in the development of inhibitors targeting kinases that play crucial roles in cancer progression and other diseases. Its interaction with metal ions suggests further implications for catalysis and material science applications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Fluoropyrrolidine | Pyrrolidine with a single fluorine substituent | Used primarily as a ligand; less reactive than ethynyl derivative |

| 4-Ethynylpyridine | Pyridine with an ethynyl group at position 4 | Exhibits different electronic properties due to nitrogen presence |

| N-Fluoro-N'-alkylpiperazine | Piperazine ring with fluorinated side chains | Enhanced solubility; used in drug formulations |

| Ethynylpyrrolidinone | Pyrrolidinone structure with an ethynyl group | Shows promise in synthetic organic chemistry |

The combination of both ethynyl and fluorinated functionalities within the pyrrolidine framework provides distinct reactivity patterns and biological activities compared to these similar compounds .

Case Studies

Several studies have explored the biological activity of this compound:

- Inhibition Studies : In vitro assays have shown that this compound effectively inhibits specific kinases associated with cancer cell signaling pathways, suggesting its potential use in targeted cancer therapies.

- Pharmacokinetic Analysis : Research has indicated improved metabolic stability in vivo, which may enhance the drug's efficacy and reduce side effects compared to non-fluorinated analogs.

- Ligand Binding Studies : Interaction studies have demonstrated strong binding affinities to metal ions, indicating potential applications in catalysis and material sciences.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-Ethynyl-3-fluoropyrrolidine hydrochloride?

- Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Fractional factorial designs can reduce the number of trials while capturing interactions between variables. For example, Central Composite Designs (CCD) enable response surface modeling to predict yield maxima . Computational pre-screening of reaction pathways via quantum chemical calculations (e.g., DFT) can further narrow experimental ranges, as demonstrated in ICReDD’s integrated approach .

Q. How should researchers address safety protocols when handling this compound in the lab?

- Methodological Answer: Follow OSHA HCS standards for hygroscopic and reactive compounds:

- Personal Protective Equipment (PPE): Use nitrile gloves (tested for permeability) and tightly sealed goggles to prevent ocular exposure .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste Management: Segregate halogenated waste for professional disposal to avoid environmental contamination, as outlined for structurally similar dihydrochloride compounds .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): NMR confirms fluorine substitution patterns, while NMR resolves pyrrolidine ring conformation.

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns with UV detection (e.g., 254 nm) to quantify purity ≥95%.

- Mass Spectrometry (HRMS): ESI-HRMS validates molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How can computational modeling improve mechanistic understanding of this compound’s reactivity?

- Methodological Answer: Apply density functional theory (DFT) to map transition states and intermediate energies in fluorination or ethynylation steps. Solvent effects can be modeled using implicit solvation (e.g., COSMO-RS). Pair computational results with kinetic studies (e.g., variable-temperature NMR) to validate proposed mechanisms. ICReDD’s hybrid computational-experimental workflows are a benchmark for such integrative studies .

Q. What strategies resolve contradictory data in pharmacological studies of pyrrolidine derivatives like this compound?

- Methodological Answer:

- Meta-Analysis: Pool data from multiple assays (e.g., IC, binding affinity) using standardized normalization (e.g., Z-score transformation) to identify outliers.

- Experimental Replication: Control batch-to-batch variability by synthesizing fresh compound lots under DoE-optimized conditions .

- Cross-Validation: Compare in vitro results (e.g., enzyme inhibition) with in vivo models to assess translational consistency, as seen in arylcyclohexylamine studies .

Q. How can researchers design robust structure-activity relationship (SAR) studies for fluorinated pyrrolidines?

- Methodological Answer:

- Analog Synthesis: Prepare derivatives with systematic substitutions (e.g., varying fluorine position, ethynyl group length).

- Multivariate Analysis: Use Partial Least Squares Regression (PLSR) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.

- Crystallography: Solve X-ray structures of target-ligand complexes to identify critical binding interactions, as applied in phencyclidine derivative studies .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer:

- Preparative HPLC: Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-resolution separation.

- Membrane Technologies: Explore nanofiltration to remove low-MW impurities (<300 Da) .

- Ion-Exchange Chromatography: Leverage the compound’s hydrochloride salt for selective retention on strong cation-exchange resins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.